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Get Quote

Eganelisib's mechanism is based on selective PI3Kγ inhibition, which triggers a cascade of effects from

molecular signaling changes to altered cellular behavior in the tumor microenvironment.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s530785?utm_src=pdf-body
https://www.smolecule.com/products/s530785?utm_src=pdf-interest
https://www.smolecule.com/products/s530785?utm_src=pdf-body
https://www.smolecule.com/products/s530785?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


GPCR Activation
(e.g., by chemokines)

PI3Kγ

PIP₂

Phosphorylates

PIP₃

AKT Activation

Myeloid Cell
Trafficking & Adhesion

Immunosuppressive
Myeloid Phenotype
(M2-like, MDSC)

T-cell Suppression
Immune Evasion

Eganelisib (IPI-549)

Inhibits

Click to download full resolution via product page

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://www.smolecule.com/products/s530785?utm_src=pdf-body-img
https://www.smolecule.com/products/s530785?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Eganelisib inhibits PI3Kγ activation, blocking a key signaling axis that promotes the recruitment and

function of immunosuppressive myeloid cells.

PI3Kγ in Myeloid Cells: PI3Kγ is predominantly expressed in myeloid cells and is activated by G-protein

coupled receptors (GPCRs). It converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to

phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which activates AKT and downstream signaling [1] [2].

This pathway controls myeloid cell migration into tumors and maintains their immunosuppressive state

[1].

Reprogramming the Tumor Microenvironment: By inhibiting PI3Kγ, Eganelisib achieves two key

effects:

Reduces Trafficking: It blocks integrin-mediated adhesion of myeloid-derived suppressor cells

(MDSCs) and monocytes, preventing them from entering the tumor [1].
Reprograms Macrophages: It switches tumor-associated macrophages (TAMs) from an

immunosuppressive (M2-like) to an immunostimulatory state. These reprogrammed macrophages
show increased antigen presentation and stimulate CD8+ T-cells [3].

Synergy with Immunotherapy: Preclinically, Eganelisib overcomes resistance to immune checkpoint

inhibitors (e.g., anti-PD-1) by changing the myeloid-rich tumor microenvironment from "cold" (immune-

excluded) to "hot" (T-cell inflamed) [4]. Translational data from clinical trials confirm that combining

Eganelisib with nivolumab leads to increased systemic immune activation, enriching genes involved in

interferon signaling, antigen presentation, and T-cell receptor pathways compared to nivolumab alone [3].

Key Experimental Evidence and Protocols

The following diagram outlines a generalized workflow for key experiments that establish Eganelisib's

activity.
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Core experimental workflows used to characterize Eganelisib's potency, selectivity, and mechanism of

action.

Cellular Target Engagement (pAKT Reduction)

Method: Cells are seeded in culture plates and incubated overnight. Eganelisib is added and
incubated for 30 minutes. Cells are lysed, and lysates are analyzed by ELISA or Western Blot to
measure phosphorylation of AKT at Ser473 [5].
Key Finding: In C5a-stimulated mouse RAW264.7 macrophages, Eganelisib reduced AKT

phosphorylation with an IC₅₀ of 1.2 nM, demonstrating potent cellular target engagement [5].

Functional Cellular Assay (Myeloid Cell Migration)

Method: Bone marrow-derived macrophages (BMDMs) are placed in the top chamber of a transwell

system, with a chemoattractant in the bottom chamber. Eganelisib is added, and migrated cells are
quantified after incubation [4] [5].

Key Finding: Eganelisib dose-dependently inhibits PI3Kγ-dependent BMDM migration in vitro,
confirming its functional effect on myeloid cell behavior [5].

Clinical Translation and Safety

Clinical trials have evaluated Eganelisib as monotherapy and in combination with the PD-1 inhibitor

nivolumab in patients with advanced solid tumors [4].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://www.smolecule.com/products/s530785?utm_src=pdf-body-img
https://www.smolecule.com/products/s530785?utm_src=pdf-body
https://www.smolecule.com/products/s530785?utm_src=pdf-body
https://www.selleckchem.com/products/ipi-549.html
https://www.smolecule.com/products/s530785?utm_src=pdf-body
https://www.selleckchem.com/products/ipi-549.html
https://www.smolecule.com/products/s530785?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10388696/
https://www.selleckchem.com/products/ipi-549.html
https://www.smolecule.com/products/s530785?utm_src=pdf-body
https://www.selleckchem.com/products/ipi-549.html
https://www.smolecule.com/products/s530785?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10388696/
https://www.smolecule.com/products/s530785?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Parameter Monotherapy (n=39)
Combination with Nivolumab
(n=180)

Most Common Gr≥3
TRAEs

Increased ALT (18%), increased

AST (18%) [4]

Increased AST (13%), increased ALT

(10%), Rash (10%) [4]

Treatment-Related
Serious AEs

5% (e.g., grade 4

bilirubin/enzyme increases) [4]

13% (e.g., pyrexia, rash, cytokine

release syndrome) [4]

Recommended Phase 2
Doses

30 mg and 40 mg once daily [4]

Anti-tumor activity for the combination was observed in the clinic, including in patients who had progressed

on prior PD-1/PD-L1 inhibitors, validating the preclinical hypothesis [4].

New Therapeutic Potential

Emerging research indicates that the application of Eganelisib and PI3Kγ inhibition may extend beyond

oncology. A 2024 study showed that Eganelisib could reduce life-threatening lung damage in mouse

models of COVID-19 and MRSA by preventing the recruitment of damaging myeloid cells into infected

lung tissue [6]. This suggests potential for treating inflammatory complications of infectious diseases.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Targeting PI3Kγ in cancer - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

2. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-

cancer.biomedcentral.com]

3. Infinity Pharmaceuticals Announces Two Upcoming Presentations on... [businesswire.com]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10388696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10388696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10388696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10388696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10388696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10388696/
https://www.smolecule.com/products/s530785?utm_src=pdf-body
https://www.smolecule.com/products/s530785?utm_src=pdf-body
https://www.fiercebiotech.com/research/infinity-cancer-drug-works-against-covid-19-and-mrsa-lung-damage-mice
https://www.smolecule.com/products/s530785?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12511529/
https://molecular-cancer.biomedcentral.com/articles/10.1186/s12943-024-02072-1
https://molecular-cancer.biomedcentral.com/articles/10.1186/s12943-024-02072-1
https://www.businesswire.com/news/home/20230413005147/en/Infinity-Pharmaceuticals-Announces-Two-Upcoming-Presentations-on-PI3K--and-Eganelisib-by-Dr.-Judith-Varner-at-the-2023-Annual-Meeting-of-the-American-Association-of-Cancer-Research
https://www.smolecule.com/products/s530785?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


4. , a First-in-Class Eganelisib -γ Inhibitor, in Patients with Advanced... PI 3 K [pmc.ncbi.nlm.nih.gov]

5. Eganelisib (IPI-549) | PI3K inhibitor | Mechanism [selleckchem.com]

6. Infinity cancer drug stops COVID-19, MRSA lung damage in mice [fiercebiotech.com]

To cite this document: Smolecule. [Mechanism of Action: From Molecular Inhibition to Immune

Reprogramming]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b530785#eganelisib-pi3k-gamma-inhibitor-mechanism-of-

action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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